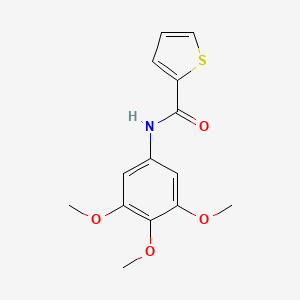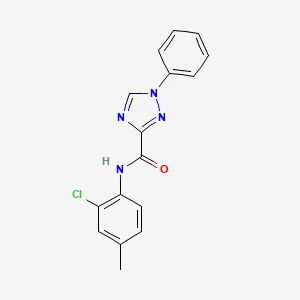
N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide
Übersicht
Beschreibung
N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C14H15NO4S and its molecular weight is 293.34 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3,4,5-trimethoxyphenyl)-2-thiophenecarboxamide is 293.07217913 g/mol and the complexity rating of the compound is 314. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity
Compounds related to N-(3,4,5-trimethoxyphenyl)-2-thiophenecarboxamide demonstrate significant antiproliferative activity, particularly against breast and colon cancer cell lines. For instance, a study by Ghorab et al. (2013) highlighted that certain thiophene derivatives, which include a 3,4,5-trimethoxyphenyl moiety, showed remarkable activity against MDA-MB-231 (breast cancer) and HT-29 (colon cancer) cell lines.
Antimicrobial Activities
Lunge (2012) explored the synthesis of 2-(3,4,5-trimethoxyphenyl)thiocarbamide and its derivatives, finding that these compounds displayed notable antimicrobial activities against a range of pathogens including E. coli, S. typhi, and S. abony. The study suggests potential applications in pharmaceutical and medicinal chemistry Lunge (2012).
Electron Transport Properties
Vajiravelu et al. (2009) investigated electron-donating substituents, including a 3,4,5-trimethoxy phenyl group, in the context of electron transport properties. Their findings revealed significant potential in the field of materials chemistry, especially regarding the synthesis of compounds with improved electronic properties Vajiravelu et al. (2009).
Synthesis of Functionalized Compounds
A study by Mosslemin et al. (2013) described a reaction involving 1,3-dioxo-N-aryl-2,3-dihydro-1H-indene-2-carboxamides and acetylene esters, leading to the synthesis of functionalized compounds. This research contributes to the development of novel compounds in organic chemistry and pharmaceutical applications Mosslemin et al. (2013).
Scientific Research Applications of N-(3,4,5-trimethoxyphenyl)-2-thiophenecarboxamide
Antiproliferative Activity
A significant aspect of the research on N-(3,4,5-trimethoxyphenyl)-2-thiophenecarboxamide and related compounds focuses on their antiproliferative activity. Ghorab et al. (2013) synthesized novel thiophene and thienopyrimidine derivatives, including compounds with a 3,4,5-trimethoxyphenyl group, which exhibited remarkable activity against breast and colon cancer cell lines, specifically MDA-MB-231 and HT-29 (Ghorab et al., 2013).
Antimicrobial Activities
Lunge (2012) conducted studies on the synthesis and antimicrobial activities of 2-(3,4,5-trimethoxyphenyl)thiocarbamide and its derivatives. These compounds showed significant activity against various pathogens, including E. coli and S. typhi, indicating their potential in medicinal and pharmaceutical applications (Lunge, 2012).
Electron Transport Properties
Research by Vajiravelu et al. (2009) explored the electron transport properties of bay-substituted perylene diimide derivatives with electron-donating substituents, including 3,4,5-trimethoxy phenyl. These studies are significant for understanding the electronic properties of these compounds and their applications in materials science (Vajiravelu et al., 2009).
Synthesis of Functionalized Compounds
Mosslemin et al. (2013) described a reaction involving 1,3-dioxo-N-aryl-2,3-dihydro-1H-indene-2-carboxamides, leading to the synthesis of functionalized compounds. This research contributes to the field of organic chemistry and the development of new pharmaceutical compounds (Mosslemin et al., 2013).
Eigenschaften
IUPAC Name |
N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c1-17-10-7-9(8-11(18-2)13(10)19-3)15-14(16)12-5-4-6-20-12/h4-8H,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLDDIMCALZRFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-{[5-(trifluoromethyl)-2-pyridinyl]amino}ethoxy)ethanol](/img/structure/B4246640.png)
![2-{4-[(2H-13-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE](/img/structure/B4246643.png)
![4-chloro-5-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-phenyl-3(2H)-pyridazinone](/img/structure/B4246646.png)
![6-(2-methyl-3-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4246657.png)

![N-(pyridin-3-ylmethyl)-2-[(thiophen-2-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4246671.png)
![N-ETHYL-4-FLUORO-N-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE](/img/structure/B4246677.png)

![1-(3-hydroxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4246690.png)
![3-[3-(phenylcarbonyl)benzyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4246695.png)
![N,N-diethyl-3-({[(4-fluorophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B4246697.png)

![N-(2,4-dimethylphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B4246724.png)
![2-chloro-N-[5-(2,5-dioxopyrrolidin-1-yl)-2-methylphenyl]benzamide](/img/structure/B4246734.png)
